An In-Depth Technical Guide to 5-Fluoro-4-methylbenzimidazole: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 5-Fluoro-4-methylbenzimidazole: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of substituents onto this privileged heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with enhanced potency and selectivity.[2] This guide provides a comprehensive technical overview of 5-Fluoro-4-methylbenzimidazole, a specifically substituted benzimidazole with significant potential in drug discovery and as a versatile chemical intermediate.[3] By elucidating its chemical properties, structural features, and synthetic pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
5-Fluoro-4-methylbenzimidazole is a bicyclic aromatic heterocycle with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol .[3] Its structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom at the 5-position and a methyl group at the 4-position.[3]
Table 1: Core Physicochemical Properties of 5-Fluoro-4-methylbenzimidazole
| Property | Value | Source |
| CAS Number | 1360938-47-1 | [3] |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.15 g/mol | [3] |
| IUPAC Name | 5-fluoro-4-methyl-1H-benzimidazole | [3] |
| Canonical SMILES | CC1=C(C=CC2=C1N=CN2)F | [3] |
| InChI Key | MDNUIMHNVNGXMS-UHFFFAOYSA-N | [3] |
The presence of the fluorine atom at the 5-position significantly influences the electronic properties of the benzimidazole ring system. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can enhance the acidity of the N-H proton in the imidazole ring and influence the molecule's ability to participate in hydrogen bonding.[4] Furthermore, the strategic placement of the methyl group at the 4-position can impact the molecule's conformation and its interaction with biological targets.[1]
Spectroscopic Characterization
Definitive structural elucidation of 5-Fluoro-4-methylbenzimidazole relies on a combination of spectroscopic techniques. While a specific, published spectrum for this exact compound is not available, the expected spectral characteristics can be inferred from closely related and well-characterized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the imidazole ring. Based on data for 5-fluorobenzimidazole, the aromatic protons will likely appear as complex multiplets in the range of δ 7.0-7.6 ppm.[6] The methyl protons should present as a singlet at approximately δ 2.4 ppm.[6] The N-H proton is expected to be a broad singlet at a higher chemical shift, typically above δ 12.0 ppm in DMSO-d₆, and its position can be concentration-dependent.[6]
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 100-160 ppm.[6] The fluorine substitution will cause characteristic C-F coupling, splitting the signals of the carbon atoms in its vicinity. The methyl carbon should appear as a distinct signal at a higher field, around δ 15-25 ppm.[7]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. For 5-Fluoro-4-methylbenzimidazole (C₈H₇FN₂), the expected exact mass would be approximately 150.06. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer valuable structural information.
Synthesis of 5-Fluoro-4-methylbenzimidazole
The synthesis of 5-Fluoro-4-methylbenzimidazole can be achieved through established methods for benzimidazole ring formation. The most common and direct approach is the condensation of an appropriately substituted o-phenylenediamine with a one-carbon electrophile, typically formic acid or its derivatives.[1]
Key Starting Material: 4-Fluoro-3-methyl-1,2-phenylenediamine
The critical precursor for the synthesis is 4-fluoro-3-methyl-1,2-phenylenediamine. The synthesis of this diamine is a multi-step process that is not trivial and requires careful control of regioselectivity.
Phillips-Ladenburg Condensation Reaction
This classical method involves the condensation of 4-fluoro-3-methyl-1,2-phenylenediamine with formic acid.[3] The reaction is typically carried out under acidic conditions and requires heating.
Experimental Protocol: Phillips-Ladenburg Condensation
-
To a round-bottom flask, add 4-fluoro-3-methyl-1,2-phenylenediamine (1.0 equivalent).
-
Add an excess of 90% formic acid (approximately 1.5-2.0 equivalents).
-
Heat the reaction mixture at 100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a 10% aqueous solution of sodium hydroxide until it is slightly alkaline.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Caption: Phillips-Ladenburg condensation workflow.
Microwave-Assisted Synthesis
To accelerate the reaction and improve yields, microwave-assisted organic synthesis (MAOS) can be employed. This technique significantly reduces reaction times from hours to minutes.[3]
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave reaction vessel, combine 4-fluoro-3-methyl-1,2-phenylenediamine (1.0 equivalent) and formic acid (1.5 equivalents).
-
Add a catalytic amount of a Lewis acid, such as erbium triflate (1 mol%), to enhance the reaction rate.[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and work up the reaction mixture as described in the conventional method (neutralization, filtration, and purification).
Caption: Microwave-assisted synthesis workflow.
Chemical Reactivity
The chemical reactivity of 5-Fluoro-4-methylbenzimidazole is governed by the interplay of the electron-rich imidazole ring and the substituted benzene ring.
-
N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation or acylation reactions with suitable electrophiles. This is a common strategy for derivatizing benzimidazoles to modulate their biological activity.[2]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing fluoro and methyl groups, as well as the fused imidazole ring.
-
Nucleophilic Aromatic Substitution: While generally less reactive towards nucleophiles, the fluorine atom at the 5-position can potentially be displaced by strong nucleophiles under forcing conditions.
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a well-established pharmacophore, and the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[8] 5-Fluoro-4-methylbenzimidazole and its derivatives have been investigated for a range of biological activities.[3]
-
Antimicrobial Agents: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The fluorine substituent in 5-Fluoro-4-methylbenzimidazole may enhance its activity against various bacterial and fungal strains.[3]
-
Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Derivatives of 5-Fluoro-4-methylbenzimidazole have been explored for their potential to inhibit cancer cell proliferation.[3]
-
Antiviral and Antiparasitic Agents: The diverse biological activities of benzimidazoles extend to antiviral and antiparasitic applications.[3] The specific substitution pattern of 5-Fluoro-4-methylbenzimidazole makes it an attractive starting point for the development of new agents in these therapeutic areas.
Safety and Handling
Commercial Availability
5-Fluoro-4-methylbenzimidazole is available from several chemical suppliers as a research chemical. Researchers should source the compound from reputable vendors to ensure its purity and quality for their experiments.
Conclusion
5-Fluoro-4-methylbenzimidazole is a valuable building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its chemical properties, structure, and synthesis, aiming to facilitate its use in the scientific community. Further research into its biological activities and the development of new derivatives is warranted to fully explore its therapeutic potential.
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